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Compound of Interest

Compound Name: 2-Ethoxy-5-fluoroaniline

Cat. No.: B3021133

An In-depth Examination of the Spectroscopic Signatures for a Key Pharmaceutical
Intermediate

Foreword

For researchers and professionals in drug development and chemical synthesis, the precise
characterization of molecular structures is a foundational requirement for ensuring the purity,
safety, and efficacy of pharmaceutical compounds. 2-Ethoxy-5-fluoroaniline (CAS No.
946774-81-8), a substituted aniline derivative, represents a significant building block in the
synthesis of various active pharmaceutical ingredients.[1][2] Its molecular structure, featuring
an ethoxy group and a fluorine atom on the aniline ring, gives rise to a unique spectroscopic
fingerprint. This technical guide provides a detailed, albeit currently theoretical, exploration of
the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for 2-Ethoxy-5-fluoroaniline.

Note to the Reader: As of the latest search, publicly available, experimentally verified
spectroscopic data for 2-Ethoxy-5-fluoroaniline is not available. The following sections are
therefore based on established principles of spectroscopy and data from analogous structures
to provide a predictive guide for researchers. This document will be updated as empirical data
becomes available.

Molecular Structure and Its Spectroscopic
Implications
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The molecular structure of 2-Ethoxy-5-fluoroaniline is the primary determinant of its
interaction with different forms of electromagnetic radiation, which is the basis of all
spectroscopic technigues. Understanding the arrangement of atoms and functional groups
allows for the prediction of its spectral features.

Molecular Formula: CsH1o0FNO[3]
Molecular Weight: 155.17 g/mol [3]
The key structural features that will influence the spectra are:

e Aromatic Ring: The benzene ring will show characteristic signals in both NMR and IR
spectroscopy.

e Amino Group (-NH2): This primary amine will have distinct IR stretching vibrations and its
protons will be visible in the *H NMR spectrum.

o Ethoxy Group (-OCH2CHs): The methylene and methyl protons of the ethoxy group will
exhibit a characteristic ethyl pattern (a quartet and a triplet) in the *H NMR spectrum.

e Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (*°F), will introduce spin-
spin coupling with neighboring protons and carbons, which will be observable in the *H and
13C NMR spectra.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and
hydrogen atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of 2-Ethoxy-5-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. The following are the predicted *H and 3C NMR spectra.

Predicted *H NMR Spectrum

The *H NMR spectrum will provide information on the number of different types of protons, their
chemical environment, and their proximity to other protons.
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The methyl
protons are
coupled to the
two methylene

protons.

Broad Singlet

2H

-NH2

The amine
protons often
appear as a
broad signal and
may exchange
with trace
amounts of water

in the solvent.

Quartet

2H

-OCH2CHs

The methylene
protons are
coupled to the
three methyl

protons.

~6.5-7.0

Multiplet

3H

Aromatic Protons

The aromatic
protons will be
split by each
other and by the
fluorine atom,
leading to
complex

multiplets.

Predicted **C NMR Spectrum

The 13C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

The presence of fluorine will cause splitting of the signals for the carbons close to it.
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Chemical Shift (8) (ppm)

Assignment

Rationale

~15

-OCH2CHs

The methyl carbon of the
ethoxy group.

-OCH2CHs

The methylene carbon of the

ethoxy group.

~100 - 150

Aromatic Carbons

The six aromatic carbons will
appear in this region. The
carbon attached to the fluorine
will show a large coupling
constant (1JCF), and the
adjacent carbons will show
smaller coupling constants
(2JCF and 3JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations (stretching and

bending).
Wavenumber (cm~1) Vibration Functional Group
3300 - 3500 N-H Stretch Primary Amine (-NH2)
2850 - 3000 C-H Stretch Aliphatic (Ethoxy group)
~3030 C-H Stretch Aromatic
1600 - 1650 N-H Bend Primary Amine (-NH-2)
1450 - 1600 C=C Stretch Aromatic Ring
1200 - 1250 C-O Stretch Aryl Ether
1000 - 1300 C-N Stretch Aromatic Amine
~1100 C-F Stretch Aryl Fluoride
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The workflow for identifying the key functional groups using IR spectroscopy is as follows:
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(<1500 cm~1)

Yes

Click to download full resolution via product page
Caption: IR spectral analysis workflow for 2-Ethoxy-5-fluoroaniline.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Ethoxy-5-fluoroaniline, electron ionization (El) would likely be used.

Predicted Fragmentation Pattern:

e Molecular lon (M*): The molecular ion peak would be observed at m/z = 155, corresponding
to the molecular weight of the compound.

o Loss of Ethylene: A common fragmentation pathway for ethoxy-substituted aromatic
compounds is the loss of an ethylene molecule (CzHa4, 28 Da) via a McLafferty-type
rearrangement, leading to a fragment at m/z = 127.
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e Loss of an Ethyl Radical: Cleavage of the ethyl group could result in a fragment at m/z = 126.

o Other Fragments: Further fragmentation of the aromatic ring and loss of small molecules like
HCN could also be observed.

The fragmentation can be visualized as follows:

( )

- C2Ha - C2Hs

[M - C2Ha]* [M - CaHs]*
m/z = 127 m/z = 126

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Ethoxy-5-fluoroaniline in EI-MS.

Conclusion and Future Outlook

The spectroscopic characterization of 2-Ethoxy-5-fluoroaniline is crucial for its use in
pharmaceutical synthesis. This guide provides a predictive framework for its tH NMR, 13C NMR,
IR, and MS spectra based on fundamental principles and data from similar molecules. The
availability of empirical data in the future will allow for a direct comparison and refinement of
these predictions. For researchers working with this compound, the information presented here
should serve as a valuable reference for initial identification and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3021133?utm_src=pdf-body-img
https://www.benchchem.com/product/b3021133?utm_src=pdf-body
https://www.benchchem.com/product/b3021133?utm_src=pdf-body
https://www.benchchem.com/product/b3021133?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. 2-ethoxy-5-fluoroaniline, CasN0.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD
China (Mainland) [jiuzhoua.lookchem.com]

2. 2-ETHOXY-5-FLUOROANILINE | 946774-81-8 [chemicalbook.com]

3. 946774-81-8 CAS Manufactory [chemicalbook.com]
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[https://www.benchchem.com/product/b3021133#spectroscopic-data-nmr-ir-ms-of-2-ethoxy-
5-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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